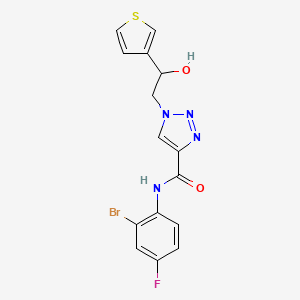

N-(2-bromo-4-fluorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-bromo-4-fluorophenyl)-1-(2-hydroxy-2-thiophen-3-ylethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFN4O2S/c16-11-5-10(17)1-2-12(11)18-15(23)13-6-21(20-19-13)7-14(22)9-3-4-24-8-9/h1-6,8,14,22H,7H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGHSYITQBYGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)NC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromo-4-fluorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article delves into its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₂BrFN₄O₂S |

| Molecular Weight | 411.3 g/mol |

| CAS Number | 2034478-09-4 |

Pharmacological Profile

-

Antimicrobial Activity :

- Triazole derivatives have been extensively studied for their antifungal and antibacterial properties. The core structure of 1,2,4-triazoles is recognized for its effectiveness against various pathogens. For instance, compounds similar to this compound have shown significant activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .

-

Anticancer Properties :

- Recent studies indicate that triazole compounds exhibit cytotoxic effects on various cancer cell lines. A study involving substituted triazoles demonstrated that certain derivatives could inhibit cancer cell proliferation through apoptosis induction . The specific compound may share similar mechanisms due to structural similarities with known anticancer agents.

- Antiviral Activity :

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is highly influenced by their structural components. Key factors include:

- Substitution Patterns : The presence of halogens (like bromine and fluorine) and hydroxyl groups can enhance solubility and bioactivity.

- Ring Structure : The five-membered triazole ring is crucial for interacting with biological targets.

Research indicates that modifications at specific positions on the triazole ring can lead to significant changes in potency and selectivity against various biological targets .

Case Study 1: Antibacterial Activity

A study evaluated a series of triazole derivatives against Gram-positive and Gram-negative bacteria. Among them, a compound structurally similar to this compound demonstrated superior antibacterial activity compared to traditional antibiotics like ampicillin .

Case Study 2: Anticancer Effects

In vitro studies on cancer cell lines revealed that certain triazole derivatives induced apoptosis in breast and lung cancer cells. The mechanism involved mitochondrial pathway activation and caspase cascade initiation . This suggests potential applications in cancer therapy.

Scientific Research Applications

N-(2-bromo-4-fluorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide exhibits various biological activities:

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents enhances the compound's binding affinity to bacterial enzymes, potentially leading to effective inhibition of bacterial growth.

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways associated with tumor growth.

Anti-inflammatory Effects

Compounds with thiophene and triazole cores have been noted for their anti-inflammatory properties. This activity may be attributed to their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammatory processes.

Case Studies

Several studies have explored the pharmacological potential of related compounds, providing insights into their applications:

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial activity of triazole derivatives against various pathogens, showing significant inhibitory effects on bacterial growth. |

| Study 2 | Evaluated the anticancer effects of similar compounds on breast cancer cell lines (MCF7), finding notable reductions in cell viability. |

| Study 3 | Conducted molecular docking studies to assess binding interactions with COX enzymes, suggesting potential anti-inflammatory mechanisms. |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous triazole-carboxamide derivatives:

Key Observations:

Substituent Diversity: The target compound’s thiophene-hydroxyethyl substituent (R1) distinguishes it from simpler alkyl/aryl groups (e.g., ethyl, isopropyl in 3o/3p) . This may enhance π-π stacking or metal coordination in biological targets.

Synthetic Methods :

- The target compound’s synthesis likely parallels General Procedure B (used for 3o-3r), involving nucleophilic substitution or coupling reactions, as seen in analogous bromo/fluoro-phenyl carboxamide syntheses (e.g., NaH/DMF-mediated alkylation).

Bioactivity Trends: Compounds with quinoline/naphthyl substituents (3o-3r) exhibit metabolic modulation, while thiophene-containing derivatives (target compound) may occupy a niche in targeting thiophene-interacting enzymes or receptors. Halogenated phenyl groups (e.g., bromo/fluoro) are associated with improved pharmacokinetic properties, such as metabolic stability and membrane permeability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-bromo-4-fluorophenyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions to introduce the bromo-fluorophenyl and hydroxy-thiophenylethyl groups. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity. Purification often involves column chromatography or recrystallization, with structural confirmation via -/-NMR and high-resolution mass spectrometry (HRMS) .

Q. How are spectroscopic techniques employed to characterize this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the triazole ring (δ 7.5–8.5 ppm for triazole protons) and substituents (e.g., thiophene protons at δ 6.5–7.5 ppm). Mass spectrometry (MS) validates the molecular ion peak and fragmentation pattern. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like amide C=O (~1650–1700 cm) and hydroxyl groups (~3200–3500 cm) .

Q. What role do functional groups play in the compound’s reactivity and stability?

- Methodological Answer :

- Triazole core : Enhances metabolic stability and participates in hydrogen bonding with biological targets.

- Bromo-fluorophenyl group : Increases lipophilicity and influences binding affinity via halogen bonding.

- Hydroxy-thiophenylethyl moiety : Modulates solubility and redox properties due to the thiophene’s aromaticity and the hydroxyl group’s hydrogen-donor capacity.

Stability studies under varying pH and temperature conditions are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Step 1 : Synthesize analogs with substitutions on the bromo-fluorophenyl (e.g., replacing Br with Cl) or thiophene (e.g., methyl or nitro derivatives).

- Step 2 : Evaluate bioactivity (e.g., enzyme inhibition, antimicrobial assays) and correlate with structural features.

- Step 3 : Use computational tools (e.g., molecular docking) to predict binding modes and identify key interactions (e.g., π-π stacking with thiophene).

Example: Analogues with electron-withdrawing groups on the phenyl ring showed enhanced activity in preliminary antimicrobial screens .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar triazole carboxamides?

- Methodological Answer :

- Data Harmonization : Standardize assay protocols (e.g., consistent cell lines, IC measurement methods).

- Meta-analysis : Compare datasets across studies to identify outliers or confounding factors (e.g., solvent effects in solubility-limited assays).

- Mechanistic Validation : Use knock-out models or isotopic labeling to confirm target engagement.

Example: Discrepancies in antiproliferative activity between similar compounds were attributed to variations in cellular uptake efficiency .

Q. How can computational chemistry predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model binding to targets (e.g., kinases) over 100+ ns trajectories to assess stability.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Machine Learning : Train models on existing bioactivity data to prioritize analogs for synthesis.

Example: DFT studies on related triazoles revealed strong electron delocalization in the triazole ring, enhancing π-stacking with aromatic residues in target proteins .

Q. What experimental designs are optimal for assessing the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- In vitro : Microsomal stability assays (human/rat liver microsomes) to measure metabolic half-life.

- In vivo : Administer the compound via intravenous/oral routes in rodent models, followed by LC-MS/MS analysis of plasma/tissue samples.

- ADME Profiling : Use Caco-2 cell monolayers to predict intestinal absorption and PAMPA assays for blood-brain barrier permeability.

Example: Hydroxyethyl substituents in similar compounds improved aqueous solubility, reducing hepatic clearance .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Controlled Solubility Testing : Use standardized shake-flask methods with HPLC quantification.

- Thermodynamic Analysis : Calculate Hansen solubility parameters to reconcile discrepancies.

- Crystal Structure Analysis : X-ray diffraction can reveal polymorphic forms affecting solubility.

Example: A study found that amorphous forms of analogous triazoles exhibited higher solubility in polar solvents than crystalline forms .

Tables for Key Experimental Parameters

| Parameter | Optimal Conditions | References |

|---|---|---|

| CuAAC Reaction Temperature | 60–80°C (avoids side reactions) | |

| Column Chromatography Solvent | Ethyl acetate/hexane (3:7, v/v) | |

| NMR Solvent | DMSO-d (enhances proton resolution) | |

| LC-MS Ionization Mode | ESI+ (for amide protonation) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.